6-(1H-pyrrol-1-yl)quinoxaline

Description

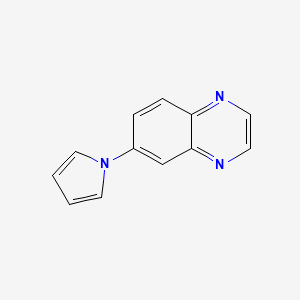

Structure

3D Structure

Properties

IUPAC Name |

6-pyrrol-1-ylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWZGJVWTLSDNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308152 |

Source

|

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478260-01-4 |

Source

|

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(1H-pyrrol-1-yl)quinoxaline

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of 6-(1H-pyrrol-1-yl)quinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The quinoxaline moiety is a core component in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The addition of a pyrrole ring, another privileged heterocycle, creates a versatile platform for the development of novel molecular entities.[6][7] This document details a robust two-step synthetic sequence, beginning with the preparation of the key intermediate, 6-aminoquinoxaline, followed by its conversion to the target compound via an acid-catalyzed condensation. We provide detailed, step-by-step protocols, in-depth characterization data, and the scientific rationale behind the chosen experimental parameters, designed for researchers in drug discovery and organic synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The design of a synthetic route must prioritize efficiency, reliability, and the availability of starting materials. For the target molecule, this compound, a logical retrosynthetic disconnection breaks the C-N bond between the quinoxaline and pyrrole rings. This approach identifies 6-aminoquinoxaline as the primary advanced intermediate. The pyrrole ring can then be constructed onto this amine using a well-established cyclocondensation reaction.

Two classical methods for the formation of N-substituted pyrroles from primary amines are the Paal-Knorr synthesis and the Clauson-Kaas reaction.[8][9][10][11][12] Both pathways are highly effective. The Clauson-Kaas reaction, which utilizes 2,5-dialkoxytetrahydrofuran as a stable precursor to the required 1,4-dicarbonyl species, is selected for this guide due to its widespread use and operational simplicity.[13][14][15]

The precursor, 6-aminoquinoxaline, is readily accessible via the catalytic hydrogenation of 6-nitroquinoxaline, a common and high-yielding transformation.[16] This establishes a straightforward and scalable two-step synthesis from commercially available starting materials.

Diagram 1: Retrosynthetic analysis and forward synthetic pathway for this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, where the successful synthesis of a pure intermediate in the first step is crucial for the success of the subsequent transformation.

Synthesis of Precursor: 6-Aminoquinoxaline

This procedure details the reduction of a nitro group to a primary amine, a fundamental transformation in organic synthesis. Palladium on carbon (Pd/C) is an excellent catalyst for this reaction, offering high efficiency and easy removal by filtration.

Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask, add 6-nitroquinoxaline (1.0 g, 5.71 mmol) and methanol (40 mL).

-

Inerting: Carefully add 10% Palladium on carbon (100 mg, 10% w/w). The flask is then sealed, evacuated, and backfilled with hydrogen gas from a balloon three times to ensure an inert atmosphere.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon pressure) at room temperature for 4-6 hours.

-

Causality Insight: Vigorous stirring is essential to ensure proper mixing of the solid catalyst, gaseous hydrogen, and the dissolved substrate for an efficient reaction rate.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (6-nitroquinoxaline) and the appearance of a new, more polar spot (6-aminoquinoxaline) indicates completion.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Trustworthiness Principle: Filtering through Celite® is critical to quantitatively remove the fine, often pyrophoric, palladium catalyst, preventing contamination of the product and ensuring safety.

-

-

Isolation: Wash the Celite® pad with additional methanol (2 x 10 mL). Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-aminoquinoxaline as a solid.

-

Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford a yellow solid.[16] A typical yield is 80-90%.

Synthesis of Target: this compound

This step employs the Clauson-Kaas reaction, an acid-catalyzed condensation to form the pyrrole ring.[9][13] Acetic acid serves as both the solvent and the catalyst, protonating the 2,5-dimethoxytetrahydrofuran to initiate the reaction cascade.[14]

Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 6-aminoquinoxaline (0.5 g, 3.44 mmol) in glacial acetic acid (15 mL).

-

Reagent Addition: To this solution, add 2,5-dimethoxytetrahydrofuran (0.45 g, 3.44 mmol, 1.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 3 hours.

-

Expertise Insight: The reaction is conducted at reflux to provide sufficient thermal energy to overcome the activation barriers for the ring-opening of the tetrahydrofuran derivative, subsequent condensation, and dehydration steps.[15]

-

-

Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The consumption of 6-aminoquinoxaline confirms the reaction is progressing.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL). Neutralize the solution carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to afford this compound as a pure solid.

Comprehensive Characterization

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous structural assignment.

Physical and Chromatographic Data

| Property | Observed Value |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol [17] |

| Appearance | Off-white to light yellow solid |

| Melting Point | To be determined experimentally |

| TLC Rf | ~0.5 (Ethyl Acetate/Hexanes = 1:1) |

Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data based on the structure of this compound and data from analogous compounds.[1][16][18][19]

| Technique | Data and Interpretation |

| ¹H NMR | Quinoxaline Protons: δ 8.8-9.0 ppm (2H, m), δ 7.8-8.2 ppm (3H, m). Pyrrole Protons: δ 7.2-7.4 ppm (2H, t, Hα), δ 6.3-6.5 ppm (2H, t, Hβ). The disappearance of the amine (-NH₂) signal from the precursor is a key confirmation. |

| ¹³C NMR | Quinoxaline Carbons: δ 140-150 ppm (4C), δ 120-135 ppm (4C). Pyrrole Carbons: δ ~120 ppm (Cα), δ ~110 ppm (Cβ). |

| Mass Spec. (HRMS) | Calculated for C₁₂H₁₀N₃ [M+H]⁺: 196.0869; Found: To be determined experimentally. This confirms the molecular formula. |

| IR Spectroscopy | ν (cm⁻¹): ~3100 (Aromatic C-H stretch), ~1600, 1500 (C=C and C=N stretch), ~1350 (C-N stretch). Absence of N-H stretching bands (~3300-3400 cm⁻¹) from the 6-aminoquinoxaline precursor is critical. |

Visualization of the Experimental Workflow

A well-defined workflow ensures reproducibility and clarity in the experimental process, from initial reaction to final validation.

Diagram 2: Standard workflow for the synthesis and characterization of this compound.

Concluding Remarks and Future Outlook

This guide has outlined a reliable and efficient synthesis of this compound, validated by a comprehensive characterization strategy. The successful preparation of this compound provides a valuable molecular scaffold for further elaboration. The quinoxaline ring system is amenable to various functionalization reactions, such as palladium-catalyzed cross-coupling at other positions, allowing for the introduction of diverse substituents.[20][21][22] Given the established biological importance of both quinoxaline and pyrrole derivatives[7][23][24], this scaffold represents a promising starting point for the design and development of new therapeutic agents and functional materials.

References

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Chaudhary, P., & Sharma, P. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]

-

Chaudhary, P., & Sharma, P. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]

-

Clauson-Kaas-Reaktion. Wikipedia. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. [Link]

-

Clauson-Kaas Pyrrole Synthesis. Chem-Station International Edition. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Wang, L., et al. (2021). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Institutes of Health. [Link]

-

Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]

-

Gomha, S. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

-

Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. [Link]

-

Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. [Link]

-

Wan, J. P., & Wei, L. Quinoxaline Synthesis by Domino Reactions. [Link]

-

Maccallini, C., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. [Link]

- Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

-

New Quinoxalines with Biological Applications. Longdom Publishing. [Link]

-

New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. ResearchGate. [Link]

-

Synthesis and Characterization of Some Quinoxaline Derivatives and the Study of Biological Activities. [Link]

-

Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles. ResearchGate. [Link]

-

Synthesis of pyrrolo[1,2‐a]quinoxalines. [Link]

-

Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. ResearchGate. [Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

-

Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. [Link]

-

Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. [Link]

-

Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. [Link]

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. longdom.org [longdom.org]

- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. researchgate.net [researchgate.net]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 17. This compound CAS#: 478260-01-4 [m.chemicalbook.com]

- 18. usiena-air.unisi.it [usiena-air.unisi.it]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]

- 22. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Physicochemical properties of 6-(1H-pyrrol-1-yl)quinoxaline

An In-depth Technical Guide to the Physicochemical Properties of 6-(1H-pyrrol-1-yl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from predictive models, experimental data of structurally related analogues, and fundamental chemical principles. We will explore its proposed synthesis, structural elucidation through predicted spectroscopic data, and key physicochemical properties. Furthermore, the potential biological significance of this scaffold is discussed in the context of the known pharmacological activities of quinoxaline and pyrrole derivatives. This document aims to serve as a foundational resource to stimulate and guide future experimental investigation into this promising molecule.

The confluence of distinct heterocyclic rings into a single molecular entity is a well-established strategy in drug discovery for creating novel chemical matter with unique biological activities. This compound is an exemplar of this approach, marrying the rich chemical and biological profiles of quinoxaline and pyrrole.

The Quinoxaline Moiety in Medicinal Chemistry

Quinoxaline, or benzopyrazine, is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][4][5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the planar aromatic system allows for π-π stacking interactions with biological targets, making it a versatile pharmacophore.[1]

The Pyrrole Moiety: A Privileged Heterocycle

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many natural products and pharmaceuticals, most notably in the heme cofactor and chlorophyll.[6] Pyrrole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] The pyrrole nitrogen can act as a hydrogen bond donor, and the aromatic ring can engage in various non-covalent interactions.

Rationale for the Study of this compound

The conjugation of a pyrrole ring to the 6-position of a quinoxaline core creates a molecule with a unique electronic and steric profile. This substitution is expected to modulate the physicochemical and pharmacological properties of the parent quinoxaline. Understanding these properties is the first step toward exploring its potential as a lead compound or a scaffold for the development of new therapeutic agents.

Proposed Synthesis and Mechanistic Considerations

While a specific experimental protocol for the synthesis of this compound is not prominently reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted quinoxalines and N-arylation of pyrroles.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the C-N bond between the quinoxaline and pyrrole rings, leading to a 6-aminoquinoxaline intermediate and a suitable pyrrole precursor. However, a more practical forward synthesis would likely involve the construction of the quinoxaline ring from a pyrrole-substituted o-phenylenediamine.

Proposed Synthetic Pathway

The proposed synthesis commences with the well-established Paal-Knorr synthesis of a pyrrole ring, followed by the construction of the quinoxaline ring.

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Nitro-3-aminophenyl)-1H-pyrrole.

-

To a solution of 4-nitro-1,2-phenylenediamine in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(3,4-Diaminophenyl)-1H-pyrrole.

-

Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the diamine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound.

-

Dissolve the 1-(3,4-diaminophenyl)-1H-pyrrole in a suitable solvent such as ethanol.

-

Add an aqueous solution of glyoxal (40% in water).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Mechanistic Insights into the Key Reaction Step

The formation of the quinoxaline ring proceeds via a double condensation reaction between the o-diamine and the 1,2-dicarbonyl compound (glyoxal). The more nucleophilic amino group of the diamine attacks one of the carbonyl carbons of glyoxal, followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, which after another dehydration step, yields the aromatic quinoxaline ring.

Structural Elucidation and Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While experimental data is not available, a predicted spectroscopic profile can be constructed.

Chemical Structure

Figure 2: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The NMR spectra are predicted based on the analysis of similar structures reported in the literature.[7][8]

The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoxaline and pyrrole rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2, H3 | ~8.8 - 9.0 | Singlet/Doublet |

| H5 | ~8.0 - 8.2 | Doublet |

| H7 | ~7.8 - 8.0 | Doublet of doublets |

| H8 | ~8.1 - 8.3 | Doublet |

| H2', H5' (Pyrrole) | ~7.2 - 7.4 | Triplet |

| H3', H4' (Pyrrole) | ~6.3 - 6.5 | Triplet |

Note: Predicted values are based on the parent quinoxaline and N-phenylpyrrole structures and are subject to solvent effects and the electronic influence of the substituents.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C2, C3 | ~145 - 148 |

| C4a, C8a | ~140 - 143 |

| C5 | ~128 - 130 |

| C6 | ~138 - 140 |

| C7 | ~120 - 122 |

| C8 | ~129 - 131 |

| C2', C5' (Pyrrole) | ~118 - 120 |

| C3', C4' (Pyrrole) | ~110 - 112 |

Note: These are estimated chemical shifts and will require experimental verification.[7][9]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic systems.

-

~1300-1000 cm⁻¹: C-N stretching vibrations.

-

~900-675 cm⁻¹: Out-of-plane C-H bending vibrations, characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, this compound (molar mass: 195.22 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z = 195. Fragmentation may involve the loss of HCN from the quinoxaline or pyrrole ring, leading to fragment ions at m/z = 168. The fragmentation pattern of the pyrrole ring itself is also a possibility.[10]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data

Table 3: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Quinoxaline (Experimental) |

| Molecular Formula | C₁₂H₉N₃ | C₈H₆N₂ |

| Molecular Weight | 195.22 g/mol | 130.15 g/mol [11] |

| Melting Point | Not available | 29-32 °C |

| Boiling Point | 362.4 ± 22.0 °C[5] | 220-223 °C |

| Density | 1.21 ± 0.1 g/cm³[5] | 1.124 g/mL at 25 °C |

| pKa | -1.27[5] | 0.56 |

| LogP | Not available | 1.3[11] |

Melting Point and Boiling Point

The predicted boiling point of this compound is significantly higher than that of the parent quinoxaline, which is expected due to its larger molecular weight and increased potential for intermolecular interactions.[5] An experimental melting point is not available, but it is expected to be a solid at room temperature.

Solubility Profile

Based on its predominantly aromatic structure, this compound is predicted to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). The nitrogen atoms may allow for some limited solubility in polar protic solvents.

Acidity/Basicity (pKa)

The predicted pKa of -1.27 suggests that this compound is a very weak base.[5] The lone pairs of the quinoxaline nitrogens are part of the aromatic system, and protonation would disrupt this aromaticity. This is in contrast to the parent quinoxaline, which is a weak base with a pKa of 0.56. The electron-donating nature of the pyrrole ring may slightly influence the basicity of the quinoxaline nitrogens.

Potential Biological and Pharmacological Significance

While there is no direct biological data for this compound, the extensive research on its constituent scaffolds and related isomers provides a strong basis for predicting its potential pharmacological relevance.

Inferences from Structurally Related Compounds

Derivatives of the isomeric pyrrolo[1,2-a]quinoxaline scaffold have been extensively investigated and have shown a remarkable range of biological activities, including:

-

Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: Pyrrolo[1,2-a]quinoxalines have been identified as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), making them potential candidates for the treatment of type 2 diabetes.

-

Anti-infective Properties: The quinoxaline core is present in several antimicrobial and antiviral agents.[3][4]

Potential as a Scaffold in Drug Discovery

The this compound core represents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, and aromatic surfaces. This makes it an attractive scaffold for interaction with various biological targets.

Sources

- 1. rsc.org [rsc.org]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. This compound CAS#: 478260-01-4 [chemicalbook.com]

- 4. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pyrrolo[1,2-a]quinoxaline(234-95-7) 1H NMR spectrum [chemicalbook.com]

- 7. Quinoxaline(91-19-0) 13C NMR [m.chemicalbook.com]

- 8. Pyrrole [webbook.nist.gov]

- 9. 91-19-0 CAS MSDS (Quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-(1H-pyrrol-1-yl)quinoxaline: A Technical Guide

An In-Depth Examination of the Structural and Electronic Characteristics of a Key Heterocyclic Compound

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 6-(1H-pyrrol-1-yl)quinoxaline. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and structural properties arising from the fusion of the quinoxaline and pyrrole ring systems. A comprehensive understanding of its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This document collates and interprets nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for scientists and professionals engaged in drug discovery and development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties[1]. The incorporation of a pyrrole moiety, another crucial pharmacophore, into the quinoxaline scaffold can significantly modulate its electronic properties and biological activity. The specific isomer, this compound, presents a unique arrangement of these two aromatic systems, influencing its chemical reactivity and potential as a ligand or bioactive agent. Accurate and detailed spectroscopic data are essential for unambiguous structure confirmation, purity assessment, and for understanding its interactions in complex chemical environments.

This guide is structured to provide a deep dive into the key spectroscopic techniques used to characterize this compound. Each section will detail the theoretical basis for the observed spectral features, present experimental data in a clear and accessible format, and offer expert interpretation to correlate the spectral data with the molecular structure.

Molecular Structure and Isomerism

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a quinoxaline ring system where a pyrrole ring is attached at the 6-position via a nitrogen-carbon bond.

Caption: Predicted fragmentation pathway for this compound.

The molecular ion peak [M]⁺ is expected at m/z 195, corresponding to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN from the pyrrole or quinoxaline ring, and cleavage of the bond connecting the two ring systems.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The combined analysis of NMR, IR, and MS data allows for its unambiguous identification and serves as a critical reference for researchers working with this compound. The predicted data presented in this guide, based on the known behavior of related structures, offers a solid framework for interpreting experimental results. Further experimental work is necessary to confirm these predictions and to fully explore the rich spectroscopic features of this important heterocyclic molecule.

References

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. [Link]

Sources

The Therapeutic Potential of Pyrrolo[1,2-a]quinoxaline Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with potent and selective biological activities is paramount. Among the myriad of heterocyclic systems, the pyrrolo[1,2-a]quinoxaline core has emerged as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological effects. These tricyclic nitrogen-containing heterocycles have garnered significant attention from researchers in drug discovery and development due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of novel pyrrolo[1,2-a]quinoxaline derivatives. Moving beyond a mere catalog of findings, this document will delve into the causality behind experimental design, provide validated protocols for synthesis and biological evaluation, and elucidate the intricate signaling pathways through which these compounds exert their effects. Our aim is to equip you with the foundational knowledge and practical insights necessary to navigate the exciting and promising field of pyrrolo[1,2-a]quinoxaline-based drug discovery.

Synthetic Strategies: Constructing the Pyrrolo[1,2-a]quinoxaline Core

The biological potential of any scaffold is intrinsically linked to the accessibility of its derivatives through efficient and versatile synthetic methodologies. A variety of synthetic routes to the pyrrolo[1,2-a]quinoxaline core have been developed, each with its own advantages in terms of yield, substrate scope, and reaction conditions.

The Pictet-Spengler Reaction: A Classic Approach

One of the most widely employed methods for the synthesis of the pyrrolo[1,2-a]quinoxaline skeleton is the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield a tetrahydroisoquinoline derivative. In the context of pyrrolo[1,2-a]quinoxalines, a 1-(2-aminophenyl)pyrrole serves as the amine component.[2]

Experimental Protocol: Green Synthesis of Pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction [2]

This protocol describes a green and efficient synthesis using p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst in an environmentally friendly solvent.

Materials:

-

1-(2-aminophenyl)pyrrole derivative (1.0 eq)

-

Substituted aldehyde (1.2 eq)

-

p-Dodecylbenzenesulfonic acid (p-DBSA) (0.1 eq)

-

Ethanol (96%)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-Hexane and Ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask, add a solution of p-DBSA (0.1 eq) in ethanol (96%).

-

To the stirred solution, add the 1-(2-aminophenyl)pyrrole derivative (1.0 eq) and the corresponding aldehyde (1.2 eq).

-

Stir the reaction mixture at room temperature for 15-120 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate as the eluent to afford the pure pyrrolo[1,2-a]quinoxaline derivative.

Metal-Catalyzed and One-Pot Syntheses: Modern Innovations

To enhance efficiency and expand the diversity of accessible derivatives, numerous metal-catalyzed and one-pot synthetic strategies have been developed. These methods often offer milder reaction conditions, higher yields, and the ability to construct complex molecules in a single synthetic operation. Catalysts based on palladium, copper, iron, and molybdenum have been successfully employed.[1] For instance, iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles provides a direct route to pyrrolo[1,2-a]quinoxalines.[3] Similarly, transition metal-free one-pot syntheses have been reported, offering a more sustainable approach.[4]

A Spectrum of Biological Activities: Therapeutic Applications

The pyrrolo[1,2-a]quinoxaline scaffold has proven to be a versatile platform for the development of agents targeting a wide array of diseases. The following sections will detail the key biological activities of these derivatives, supported by quantitative data and mechanistic insights.

Anticancer Activity: Targeting the Hallmarks of Cancer

The most extensively studied biological activity of pyrrolo[1,2-a]quinoxaline derivatives is their potent anticancer effect. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including leukemia, breast cancer, and others, often with IC₅₀ values in the low micromolar to nanomolar range.[5][6]

Table 1: Anticancer Activity of Selected Pyrrolo[1,2-a]quinoxaline Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1c | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | - | 0.049 (CK2 inhibition) | [6] |

| 1a | (structure not provided) | K562 (Leukemia) | 4.5 | [7] |

| 1h | (structure not provided) | U937 (Leukemia) | 5 | [7] |

| JG1679 | (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MV4-11 (Leukemia) | 1.7 | [5] |

| JG1679 | (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Jurkat (Leukemia) | 3.0 | [5] |

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., K562, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Pyrrolo[1,2-a]quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for an additional 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plates in the dark at room temperature for 2-4 hours or overnight.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolo[1,2-a]quinoxaline derivatives have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Pyrrolo[1,2-a]quinoxaline derivatives (dissolved in DMSO)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microplate.

-

Prepare a bacterial inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microplate with the bacterial suspension. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, pyrrolo[1,2-a]quinoxaline derivatives have also demonstrated potential as anti-inflammatory and antiviral agents. Certain derivatives have been shown to repress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation.[8][9] Furthermore, some compounds have exhibited antiviral activity, including against SARS-CoV-2.[8][10]

Table 2: Anti-inflammatory and Antiviral Activities of a Pyrrolo[1,2-a]quinoxaline Derivative

| Compound ID | Biological Activity | Assay | EC₅₀/IC₅₀ | Reference |

| 38 | Anti-inflammatory | LPS-induced cytokine production | - | [8] |

| 38 | Anti-SARS-CoV-2 | - | 9.3 µM (EC₅₀) | [8] |

Mechanisms of Action: Elucidating the Molecular Pathways

A deep understanding of the mechanism of action is crucial for the rational design and optimization of drug candidates. Pyrrolo[1,2-a]quinoxaline derivatives exert their biological effects by modulating the activity of key cellular signaling pathways.

Inhibition of Protein Kinases: A Major Anticancer Strategy

Many pyrrolo[1,2-a]quinoxaline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

-

Protein Kinase B (AKT): The PI3K/AKT signaling pathway is a central node in cell survival and proliferation. Several pyrrolo[1,2-a]quinoxaline derivatives have been identified as inhibitors of AKT kinase, leading to the induction of apoptosis in cancer cells.[7]

-

Casein Kinase 2 (CK2): CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and contributes to tumor development and progression. The 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (compound 1c ) is a highly potent and selective inhibitor of human protein kinase CK2, with an IC₅₀ of 49 nM.[6]

Modulation of Other Key Cellular Targets

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. Allosteric inhibition of PTP1B by small molecules represents a viable therapeutic approach.[11][12][13][14]

-

Sirtuin 6 (SIRT6): SIRT6 is a histone deacetylase involved in DNA repair, metabolism, and inflammation. Activation of SIRT6 has shown therapeutic potential in various diseases. Pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of SIRT6, leading to anti-inflammatory and antiviral effects.[8][15][16]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic modification of the pyrrolo[1,2-a]quinoxaline scaffold and the evaluation of the biological activity of the resulting analogs have provided valuable insights into the structure-activity relationships (SAR). For instance, in the case of CK2 inhibitors, the 4-aminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid scaffold has been identified as a crucial pharmacophore.[17] The nature and position of substituents on the phenyl ring of 4-phenylpyrrolo[1,2-a]quinoxalines significantly influence their anticancer activity. A comprehensive analysis of SAR is essential for the rational design of more potent and selective drug candidates.

Conclusion and Future Perspectives

The pyrrolo[1,2-a]quinoxaline scaffold has unequivocally established itself as a versatile and promising platform in the quest for novel therapeutics. The diverse range of biological activities, coupled with the increasing sophistication of synthetic methodologies, positions these compounds at the forefront of modern drug discovery. The ability of these derivatives to potently and selectively modulate key signaling pathways implicated in cancer, infectious diseases, and inflammatory disorders underscores their immense therapeutic potential.

Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic routes will undoubtedly lead to a greater diversity of accessible derivatives, enabling a more comprehensive probing of chemical space. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of next-generation pyrrolo[1,2-a]quinoxaline-based drugs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the intricate molecular mechanisms underlying the biological effects of these compounds will be crucial for their successful translation into clinical candidates. As our knowledge of this remarkable scaffold continues to expand, so too will the opportunities to harness its therapeutic potential for the benefit of human health.

References

-

Jiang, N., & Yao, L. (2025). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. European Journal of Organic Chemistry. [Link]

-

Guillon, J., et al. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules. [Link]

-

Di Masi, A., et al. (2021). Green Synthesis of New Pyrrolo [1, 2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. [Link]

-

Golub, A. G., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry. [Link]

-

Liu, H., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. [Link]

-

Nguyen, N. T., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances. [Link]

-

Wang, Y., et al. (2022). Sirt6 inhibits dengue virus-induced proinflammatory cytokine and chemokine production via RIG-I-like receptor and Toll-like receptor 3 signaling. Journal of Virology. [Link]

-

Wiesmann, C., et al. (2024). Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction. Journal of Biological Chemistry. [Link]

-

Parenti, M., et al. (2017). Mechanism of activation for the sirtuin 6 protein deacylase. Journal of Biological Chemistry. [Link]

-

Li, H., et al. (2025). Structure-based design of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lee, H., et al. (2020). Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry. [Link]

-

Lattanzi, R., et al. (2012). Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia. Phytotherapy Research. [Link]

-

Desplat, V., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Huang, A., et al. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]

-

Wiesmann, C., et al. (2025). Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology. [Link]

-

Lee, H., et al. (2021). Synthesis of 4-Aryl Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Oxidative Coupling from an Unactivated Methyl Arene. The Journal of Organic Chemistry. [Link]

-

Serezani, C. H., et al. (2008). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling. [Link]

-

Tudor, R., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]

-

Steegborn, C., et al. (2017). Activation and inhibition of Sirt6 by small molecules. Angewandte Chemie International Edition. [Link]

-

Oprea, T. I., et al. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega. [Link]

-

Ali, A., et al. (2026). Naringenin Ameliorates LPS-Induced Neuroinflammation Through NF-κB Signaling in Human Microglia and Protects Neuronal Cells. Preprints.org. [Link]

-

Fuhrman, A. J., et al. (2022). Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid. ACS Chemical Biology. [Link]

-

Huang, A., et al. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]

-

Jiang, N., & Yao, L. (2025). Synthesis of pyrrolo[1,2‐α]quinoxalines via Mo catalysis and possible reaction mechanism. European Journal of Organic Chemistry. [Link]

-

Zhang, Y., et al. (2024). Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B. Frontiers in Chemistry. [Link]

-

Dudeck, A., et al. (2013). LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP. Immunology Letters. [Link]

-

Fesenko, M., et al. (2022). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules. [Link]

-

Steegborn, C., et al. (2017). Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. Angewandte Chemie International Edition. [Link]

-

Desplat, V., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sociali, G., et al. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. [Link]

-

Varricchi, G., et al. (2022). Mast Cells Accumulate in the Stroma of Breast Adenocarcinoma and Secrete Pro-Inflammatory Cytokines and Tumor-Damaging Mediators: Could IL-37 and IL-38 Play an Anti-Tumor Role? International Journal of Molecular Sciences. [Link]

-

Fuhrman, A. J., et al. (2022). Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid. bioRxiv. [Link]

-

Lee, H., et al. (2020). Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry. [Link]

-

Li, Y., et al. (2018). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. Molecules. [Link]

-

Parenti, M., et al. (2025). Development and Mechanism of Small‐Molecule SIRT6 Activators. The FASEB Journal. [Link]

-

Wang, Y., et al. (2021). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of pyrrolo[1,2-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]

- 15. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Pyrroloquinoxaline Compounds

This guide provides an in-depth exploration of the multifaceted mechanisms of action of pyrroloquinoxaline compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry for their broad therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a synthesized understanding of how these compounds function at a molecular level, the experimental strategies used to elucidate these functions, and the causal reasoning behind these scientific choices.

Section 1: The Dual Threat - Kinase Inhibition and DNA Intercalation

Pyrroloquinoxaline scaffolds are privileged structures in drug discovery, primarily due to their ability to engage two of the most critical classes of targets in oncology and other therapeutic areas: protein kinases and nucleic acids. This dual-targeting capability underscores their therapeutic promise and complex pharmacology.

The Kinase Inhibition Paradigm

A predominant mechanism of action for many pyrroloquinoxaline derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.

Pyrroloquinoxalines have been shown to inhibit a range of kinases, including tyrosine kinases and serine/threonine kinases. For instance, certain derivatives have been designed as potent inhibitors of EphA3 tyrosine kinase, SRC-family kinases (such as LYN and YES1), Bruton's tyrosine kinase (BTK), and C-src tyrosine kinase (CSK).[1] Furthermore, substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been identified as a novel class of potent inhibitors of the human protein kinase CK2.[3]

The design of these inhibitors is often guided by structural biology. X-ray crystal structures of kinase-inhibitor complexes provide atomic-level insights into the binding modes, enabling the rational design of new compounds with improved potency and selectivity.[1][2]

The following workflow outlines the typical experimental cascade for identifying and characterizing pyrroloquinoxaline-based kinase inhibitors.

Caption: A streamlined workflow for the discovery and characterization of pyrroloquinoxaline kinase inhibitors.

The DNA-Targeting Facet: Intercalation and Topoisomerase Inhibition

Beyond kinase inhibition, a distinct subset of pyrroloquinoxaline compounds exerts its biological effects by directly interacting with DNA. These compounds, often possessing a planar aromatic structure, can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[4][5][6] This physical distortion of the DNA structure can interfere with critical cellular processes like replication and transcription, ultimately leading to cell death.

Furthermore, this DNA interaction can lead to the inhibition of topoisomerases, enzymes that are essential for resolving the topological challenges of DNA during various cellular processes.[7][8] Specifically, some pyrroloquinoxaline analogs have been identified as topoisomerase II inhibitors.[4][9][10] These inhibitors function by stabilizing the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the induction of apoptosis.[1]

Section 2: The Scientist's Toolkit - Key Experimental Protocols

To rigorously define the mechanism of action of a novel pyrroloquinoxaline compound, a multi-pronged experimental approach is essential. The following protocols represent a core set of self-validating methodologies that provide a comprehensive understanding of a compound's biological activity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a cornerstone for determining the potency of a compound against a specific kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP generated is directly proportional to the kinase activity. A luminescence-based detection system is used to measure the ADP levels.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the pyrroloquinoxaline compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction Setup:

-

In a 96-well or 384-well white, opaque plate, prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11] The optimal concentrations of each component should be determined empirically.

-

Add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the incubation, add 10 µL of ADP-Glo™ Reagent (or a similar reagent) to each well.

-

Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Protocol: Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[1]

Step-by-Step Methodology:

-

Reaction Setup (on ice):

-

For each 30 µL reaction, combine the following in a microcentrifuge tube:

-

3 µL of 10x Topo II Assay Buffer

-

3 µL of 10 mM ATP

-

1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)

-

Variable volume of deionized water to bring the final volume to 30 µL after adding the compound and enzyme.

-

-

-

Inhibitor Addition:

-

Add the desired concentration of the pyrroloquinoxaline compound or a DMSO vehicle control to the reaction tubes.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding a predetermined optimal amount of diluted Topoisomerase II enzyme to each tube. The optimal amount is the minimum required to achieve complete relaxation of the DNA in the control reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 3 µL of 10% SDS.

-

Add 1.5 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30 minutes to digest the enzyme.

-

Add 3 µL of 6x loading dye to each reaction.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

-

Visualization:

-

Stain the gel with an ethidium bromide solution (1 µg/mL) or a safer alternative like SYBR Green.

-

Destain the gel in water.

-

Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster through the gel than relaxed DNA.

-

Protocol: Fluorescent Intercalator Displacement (FID) Assay

This assay is used to determine if a compound can bind to DNA by displacing a fluorescent dye that is already intercalated into the DNA.

Principle: A fluorescent dye, such as ethidium bromide (EtBr), exhibits a significant increase in fluorescence upon intercalation into the DNA double helix. A compound that also intercalates into DNA will compete with the dye for binding sites, leading to the displacement of the dye and a corresponding decrease in fluorescence.[9]

Step-by-Step Methodology:

-

Preparation of DNA-Dye Complex:

-

Prepare a solution containing calf thymus DNA (ct-DNA) (e.g., 10 µM) and ethidium bromide (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl).

-

Incubate the solution for 10 minutes at room temperature to allow for the formation of the DNA-EtBr complex.

-

-

Initial Fluorescence Measurement:

-

Measure the initial fluorescence intensity of the DNA-EtBr complex using a fluorometer. The excitation wavelength for EtBr is typically around 520 nm, and the emission is measured at approximately 600 nm.

-

-

Titration with the Test Compound:

-

Add increasing concentrations of the pyrroloquinoxaline compound to the DNA-EtBr solution.

-

After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence intensity.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the pyrroloquinoxaline compound concentration.

-

A significant quenching or decrease in fluorescence indicates that the test compound is displacing the ethidium bromide from the DNA, suggesting an intercalative binding mode.

-

Protocol: Chemical Proteomics for Target Identification

This powerful, unbiased approach is used to identify the direct protein targets of a small molecule within a complex biological system.

Principle: The pyrroloquinoxaline compound of interest is chemically modified to include a reactive group and an affinity tag (or a group for "click" chemistry). This "probe" is then incubated with cell lysates or live cells. The probe will covalently bind to its protein targets. The tagged protein-probe complexes are then enriched and identified by mass spectrometry.[3][12][13]

Step-by-Step Methodology:

-

Probe Synthesis:

-

Synthesize an analog of the active pyrroloquinoxaline compound that incorporates a linker with a reactive group (e.g., a photo-activatable group) and an affinity handle (e.g., biotin) or a bioorthogonal handle (e.g., an alkyne or azide for click chemistry). The linker should be attached at a position on the molecule that does not interfere with its biological activity.

-

-

Cell Culture and Lysis:

-

Culture the relevant cell line to a sufficient density.

-

Lyse the cells to prepare a whole-cell protein extract.

-

-

Probe Incubation and Crosslinking:

-

Incubate the cell lysate with the synthesized probe.

-

If a photo-activatable group is used, expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.

-

-

Affinity Purification:

-

If a biotin tag was used, add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Protein Digestion:

-

Elute the captured proteins from the beads.

-

Digest the eluted proteins into smaller peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins that were specifically pulled down by the probe by comparing the results to a control experiment performed with a non-active analog or without the probe.

-

Caption: A generalized workflow for identifying the protein targets of a pyrroloquinoxaline compound using chemical proteomics.

Section 3: Quantitative Insights - Data Presentation

The following tables summarize representative quantitative data for the biological activities of various pyrroloquinoxaline derivatives.

Table 1: Kinase Inhibitory Activity of Selected Pyrroloquinoxaline Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 1c | CK2 | 49 | [14] |

| JG1679 | (MV4-11 cells) | 1700 | [15] |

| Compound 3 | Haspin | 10-80 | [16] |

| Compound 15 | Haspin | 10-80 | [16] |

| Compound 8a | ABL2 | <1000 | [17] |

Table 2: Topoisomerase II Inhibitory and DNA Binding Activities

| Compound ID | Assay | IC50 (µM) | Reference |

| 7e | Topoisomerase II Inhibition | 0.890 | [10] |

| 7c | Topoisomerase II Inhibition | 0.940 | [10] |

| 7e | DNA Intercalation | 29.06 | [10] |

| XK469 | Topoisomerase II Inhibition | ~130 | [4] |

Table 3: Antiproliferative Activity against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| JG1679 | MV4-11 (Leukemia) | 1.7 | [15] |

| JG1679 | Jurkat (Leukemia) | 3.0 | [15] |

| Compound 6k | HCT-116 (Colon) | 9.46 | [18] |

| Compound 6k | MCF-7 (Breast) | 10.88 | [18] |

| Dexrazoxane | HL-60 (Leukemia) | 9.59 | [4] |

Section 4: Concluding Remarks and Future Directions

The pyrroloquinoxaline scaffold represents a versatile platform for the development of novel therapeutics with diverse mechanisms of action. The ability of these compounds to target both the kinome and the genome provides a rich landscape for drug discovery. This guide has provided a framework for understanding and investigating these mechanisms, from the underlying principles to detailed experimental protocols.

The future of pyrroloquinoxaline research will likely focus on several key areas:

-

Improving Selectivity: Designing next-generation compounds with enhanced selectivity for specific kinase isoforms or DNA sequences to minimize off-target effects and improve therapeutic windows.

-

Dual-Targeting Agents: Intentionally designing single molecules that potently inhibit both a specific kinase and topoisomerase to achieve synergistic anticancer effects and overcome drug resistance.

-

Advanced Delivery Systems: Developing novel formulations and delivery strategies to enhance the bioavailability and tumor-targeting of these compounds.

-

Exploring New Therapeutic Areas: Investigating the potential of pyrroloquinoxaline derivatives in other diseases where kinase dysregulation or DNA damage response is implicated, such as inflammatory and neurodegenerative disorders.

By employing the rigorous experimental approaches outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of molecules.

References

-

Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., ... & Nevado, C. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC medicinal chemistry, 11(6), 665-675. [Link]

-

Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., ... & Nevado, C. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry. [Link]

-

Huber, K. V., & Superti-Furga, G. (2016). Profiling of small molecules by chemical proteomics. In Chemical Proteomics (pp. 211-218). Humana Press, New York, NY. [Link]

-

Gobec, S., Mlinarič, A., & Premrl, A. (2013). Synthesis and biological evaluation of novel substituted pyrrolo [1, 2-a] quinoxaline derivatives as inhibitors of the human protein kinase CK2. European journal of medicinal chemistry, 69, 485-493. [Link]

-

Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421-433. [Link]

-

Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]

-

Lerman, P. A., & Lairson, L. L. (2012). Identification of direct protein targets of small molecules. ACS chemical biology, 7(3), 465-476. [Link]

-

Lerman, P. A., & Lairson, L. L. (2012). Identification of direct protein targets of small molecules. ACS chemical biology, 7(3), 465-476. [Link]

-

Chaudhary, C. L., Ko, S., Lee, C., Kim, Y., Jung, C., Hyun, S., ... & Lee, H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo [4, 3-f] quinoline Derivatives. Pharmaceuticals, 15(4), 398. [Link]

-

Gobec, S., Mlinarič, A., & Premrl, A. (2013). Synthesis and biological evaluation of novel substituted pyrrolo [1, 2-a] quinoxaline derivatives as inhibitors of the human protein kinase CK2. European journal of medicinal chemistry, 69, 485-493. [Link]

-

Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

-

Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., ... & Nevado, C. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC medicinal chemistry, 11(6), 665-675. [Link]

-

Kouznetsov, V. V., & Ruiz, L. M. M. (2024). Pyrrolo [2, 1-a] isoquinoline scaffolds for developing anti-cancer agents. Frontiers in Chemistry, 11, 1332824. [Link]

-

Gay, A., Macky, G., Desplat, V., Thiolat, D., Massip, S., Godde, F., ... & Jarry, C. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo [1, 2-a] quinoxalin-4-yl)-1-(3, 4, 5-trimethoxyphenyl) prop-2-en-1-one. Molbank, 2022(3), M1447. [Link]

-

Basile, T., Sestito, S., Piaz, F. D., Tosco, A., Marzi, L., Pavan, V., ... & Musumeci, F. (2021). Synthesis of 1H-Pyrrolo [3, 2-g] isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(16), 4788. [Link]

-

Tse, W. C., & Boger, D. L. (2004). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Accounts of chemical research, 37(1), 61-69. [Link]

-

Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]

-

ResearchGate. (n.d.). Dose response curve presentation showing IC50 against Topoisomerase IIα... [Link]

-

Chaudhary, C. L., Ko, S., Lee, C., Kim, Y., Jung, C., Hyun, S., ... & Lee, H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo [4, 3-f] quinoline Derivatives. Pharmaceuticals, 15(4), 398. [Link]

-

Chaudhary, C. L., Ko, S., Lee, C., Kim, Y., Jung, C., Hyun, S., ... & Lee, H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo [4, 3-f] quinoline Derivatives. Pharmaceuticals, 15(4), 398. [Link]

-

ResearchGate. (n.d.). Topo I and Topo II inhibitory concentrations (IC 50 values) of selected compounds. [Link]

-

El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. BMC chemistry, 16(1), 1-19. [Link]

-

Jirkovská, A., Karabanovich, G., Valášková, L., Chládek, J., Roh, J., Brázdová, A., ... & Štěrba, M. (2021). Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. Toxicology and applied pharmacology, 410, 115357. [Link]

-

ResearchGate. (n.d.). IC50 distribution between cell lines. [Link]

-

U.S. National Library of Medicine. (n.d.). A modified fluorescent intercalator displacement assay for RNA ligand discovery. [Link]

-

Zipper, H., Brunner, H., Bernhagen, J., & Vitzthum, F. (2004). Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications. Nucleic acids research, 32(12), e103-e103. [Link]

-